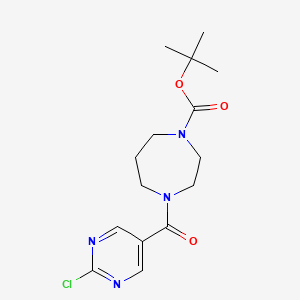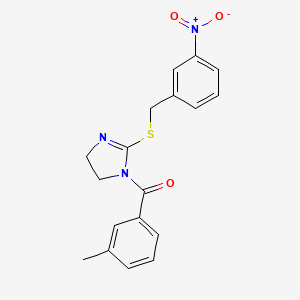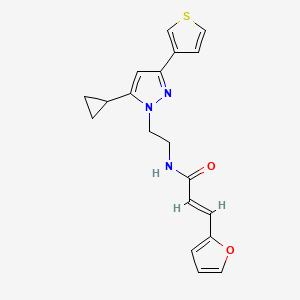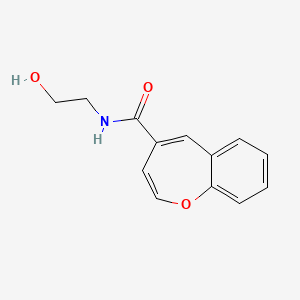
1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide” is a chemical compound with the CAS Number 908520-16-1 . It has a molecular weight of 280.36 and a molecular formula of C18H20N2O .
Physical And Chemical Properties Analysis
The compound has a predicted density of 1.142±0.06 g/cm3 and a predicted boiling point of 518.7±39.0 °C . Unfortunately, the melting point and flash point are not available .Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
The microwave-assisted synthesis of pyrazolopyridines derived from enaminones has shown significant antioxidant, antitumor, and antimicrobial activities. This innovative approach not only enhances the efficiency of the synthesis process but also contributes to the discovery of compounds with potential therapeutic applications. The compounds synthesized exhibited notable activities against liver and breast cancer cell lines, showcasing the potential of 1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide derivatives in cancer treatment. Additionally, their antibacterial and antifungal properties further underline the compound's versatility in addressing various medical challenges (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Design and Synthesis for Anticancer Agents
Further research has led to the design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents. Through careful structural manipulation and activity screening, these derivatives have demonstrated significant inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and cell division. This inhibitory effect is crucial for the development of novel anticancer therapies, offering a promising avenue for treatment strategies targeting various cancer types. The molecular docking studies provide insights into the interaction mechanisms, enhancing our understanding of the compound's therapeutic potential (Alam, Wahi, Singh, Sinha, Tandon, Tandon, Grover, & Rahisuddin, 2016).
Antimicrobial Activity of Dihydropyridine Derivatives
Dihydropyridine derivatives, synthesized from 3-Aryl-2-Isobutanoyl-N-Phenyl-Acrylamide, have shown promising antimicrobial activities. This research highlights the potential of these derivatives in combating microbial infections, providing a foundation for the development of new antibiotics. The structural diversity of dihydropyridines allows for the exploration of a wide range of biological activities, further emphasizing the significance of 1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide in the field of medicinal chemistry (Joshi, 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-phenyl-N-(pyridin-3-ylmethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-17(20-14-15-7-6-12-19-13-15)18(10-4-5-11-18)16-8-2-1-3-9-16/h1-3,6-9,12-13H,4-5,10-11,14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVNJFMVSRMIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)



![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2849360.png)
![1-[4-(Oxiran-2-ylmethoxy)phenyl]iminothiolane 1-oxide](/img/structure/B2849363.png)


![3-(Benzylsulfonyl)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2849369.png)
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2849370.png)

![2-Methyl-2-[3-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2849373.png)
